molecular formula C18H13NO B12642448 Acetamide, N-4-pyrenyl- CAS No. 120015-02-3

Acetamide, N-4-pyrenyl-

Cat. No.: B12642448
CAS No.: 120015-02-3
M. Wt: 259.3 g/mol
InChI Key: ZTMDPCNUNXVEAT-UHFFFAOYSA-N
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Description

Acetamide, N-4-pyrenyl- is a hypothetical acetamide derivative where the nitrogen atom of the acetamide group is substituted with a pyrene moiety at the 4-position. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is known for its planar structure and π-electron-rich system, which could enhance interactions with biological targets or materials. Instead, structurally related acetamides with aryl, heteroaryl, or substituted phenyl groups are discussed below. These analogs provide insights into how substituent chemistry influences pharmacological activity, synthesis, and structure-activity relationships (SAR).

Properties

CAS No.

120015-02-3

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

N-pyren-4-ylacetamide

InChI

InChI=1S/C18H13NO/c1-11(20)19-16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3,(H,19,20)

InChI Key

ZTMDPCNUNXVEAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-4-pyrenyl- typically involves the acylation of 4-aminopyrene with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Reaction Type Conditions Outcome Reference
Nitration HNO₃/H₂SO₄, 0°CNitration occurs at 1,3,6,8-positions .
Sulfonation H₂SO₄, 50°CSulfonic acid forms at 1-position .
Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃Bromination/chlorination at 1,3,6,8 .

Key Insight : The acetamide group at the 4-position deactivates the K-region via electron withdrawal, favoring substitution at electronically activated peripheral positions .

Nucleophilic Reactions

The acetamide group participates in hydrolysis and condensation:

Hydrolysis

  • Acidic Conditions : Heating with HCl/H₂O cleaves the acetamide to yield 4-aminopyrene .

    Acetamide, N-4-pyrenyl-HCl, H2O, Δ4-Aminopyrene+Acetic Acid\text{Acetamide, N-4-pyrenyl-} \xrightarrow{\text{HCl, H}_2\text{O, Δ}} \text{4-Aminopyrene} + \text{Acetic Acid}
  • Basic Conditions : NaOH/EtOH yields pyrenylamine and acetate ion.

Condensation

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under acidic conditions to form imines.

Transition Metal-Catalyzed Couplings

The pyrene core supports palladium- or copper-mediated cross-couplings:

Reaction Catalyst Application Yield
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Arylation at 1,3,6,8-positions .45–61%
Buchwald-Hartwig Pd₂(dba)₃, XantphosIntroduction of amines at 4-position .50–70%

Example : Copper-catalyzed cyclization with alkynes forms pyrene-pyrazole hybrids .

Reduction

  • Nitro Group Reduction : If present, nitro substituents (e.g., in analogs like N-(8-nitro-1-pyrenyl)acetamide) are reduced to amines using H₂/Pd-C.

  • Pyrene Core Hydrogenation : Catalytic hydrogenation under high pressure yields dihydro- or tetrahydro-pyrene derivatives .

Oxidation

  • Pyrene Core Oxidation : RuO₄ oxidizes pyrene to 4,5,9,10-tetraone derivatives, but the acetamide group remains intact .

Photochemical Reactions

The pyrene moiety undergoes [4+2] cycloadditions under UV light:

  • Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to form fused cyclohexene systems .

Scientific Research Applications

Acetamide, N-4-pyrenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-4-pyrenyl- is primarily related to its ability to interact with biological molecules through non-covalent interactions such as π-π stacking and hydrogen bonding. The pyrene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent-Driven Pharmacological Activities

Acetamide derivatives exhibit diverse biological activities depending on their substituents. Key examples include:

Substituent Effects on Activity

  • Aromatic and Hydrophobic Groups :
    • Phenethyl or biphenyl groups (e.g., compound in ) improve binding to hydrophobic enzyme pockets.
    • Pyridazinyl or quinazoline moieties () enable π-π stacking with receptor sites, enhancing agonist or anti-cancer activity.
  • Electron-Withdrawing Groups :
    • Chloro or bromo substituents () increase receptor affinity via dipole interactions or steric effects.
  • Hydrogen-Bonding Motifs :
    • Hydroxyl or methoxy groups () participate in H-bonding with target proteins, critical for enzyme inhibition or cytotoxicity.

Research Findings and Data Analysis

Structure-Activity Relationships (SAR)

  • Hydrophobic Interactions : In 17β-HSD2 inhibitors, elongation of the acetamide chain (e.g., N-phenethyl vs. N-butyl) improves activity by 10-fold, highlighting the role of hydrophobic residues in enzyme binding ().
  • Receptor Specificity: Pyridazinone-based acetamides () show mixed FPR1/FPR2 agonism when substituted with methoxybenzyl groups, but specific FPR2 selectivity with 4-methoxybenzyl.

Pharmacological Performance

  • Anti-Cancer Activity : Quinazoline-sulfonyl acetamides () inhibit cancer cell proliferation (IC₅₀: 2–8 µM) via tubulin disruption or kinase inhibition.

Biological Activity

Acetamide, N-4-pyrenyl- is a chemical compound characterized by its unique structure, which combines an acetamide functional group with a pyrene moiety. This configuration not only enhances its photophysical properties but also contributes to its biological activities, making it a compound of interest in various fields including medicinal chemistry and materials science.

  • Molecular Formula : C₁₈H₁₃NO
  • Molecular Weight : Approximately 259.302 g/mol
  • Density : 1.329 g/cm³
  • Boiling Point : 535.7 °C at 760 mmHg
  • LogP (XLogP3) : 4.2

These properties suggest that Acetamide, N-4-pyrenyl- is stable at high temperatures and has significant lipophilicity, which may influence its biological interactions.

Acetamide, N-4-pyrenyl- exhibits biological activity primarily through its interaction with various molecular targets within biological systems. The pyrene structure is known for its fluorescence properties, which can be utilized in biological imaging and tracking studies. The acetamide group may enhance the compound's ability to interact with specific enzymes or receptors, potentially leading to therapeutic applications.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the effects of acetamide derivatives on cancer cell lines, revealing that compounds with similar structures to Acetamide, N-4-pyrenyl-, exhibited significant cytotoxicity against various cancer types. The mechanism involved the induction of apoptosis and inhibition of cell proliferation .
  • Neuroprotective Effects :
    • Research has indicated that certain acetamide derivatives can inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Acetamide, N-4-pyrenyl-'s structural similarity to these derivatives suggests potential neuroprotective effects through enzyme inhibition .
  • Fluorescent Properties :
    • The pyrene moiety contributes to the compound's fluorescence, making it suitable for use in bioimaging applications. Studies have shown that compounds with similar fluorescent characteristics can be used to visualize cellular processes in real-time.

Biological Evaluation Data

Biological ActivityTargetIC50 Value (µM)Reference
CytotoxicityCancer Cell LinesVaries by derivative
BChE InhibitionButyrylcholinesteraseNot specified
FluorescenceCellular ImagingHigh quantum yield

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